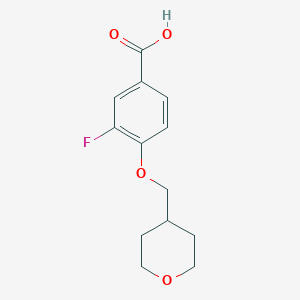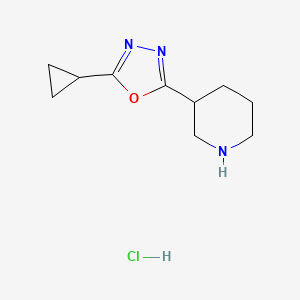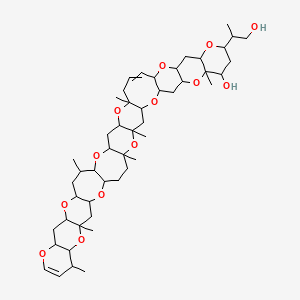
Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy-
Descripción general
Descripción
Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy- is a cyclic polyether compound produced naturally by the dinoflagellate species Karenia brevisBrevetoxins are known for their potent effects on the nervous system, primarily by binding to voltage-gated sodium channels in nerve cells .
Métodos De Preparación
The synthesis of brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy- is complex and involves multiple steps The synthetic route typically includes the formation of the polyether backbone through a series of cyclization reactions laboratory synthesis involves the use of various reagents and catalysts to achieve the desired structure .
Análisis De Reacciones Químicas
Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy- undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, altering its structure and properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy- has several scientific research applications:
Chemistry: It is used to study the structure and function of cyclic polyether compounds.
Biology: It helps in understanding the mechanisms of neurotoxicity and the role of sodium channels in nerve cells.
Medicine: Research on brevetoxins contributes to the development of treatments for neurotoxic shellfish poisoning and other neurological disorders.
Mecanismo De Acción
Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy- exerts its effects by binding to voltage-gated sodium channels in nerve cells. This binding disrupts the normal function of these channels, leading to an influx of sodium ions and subsequent depolarization of the nerve cell membrane. This disruption interferes with normal neurological processes, causing symptoms associated with neurotoxic shellfish poisoning .
Comparación Con Compuestos Similares
Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy- is unique among brevetoxins due to its specific structure and functional groups. Similar compounds include:
Brevetoxin A: Another cyclic polyether compound with a different arrangement of functional groups.
Brevetoxin-1: Known for its acetylated hydroxyl group at position 38.
Brevetoxin-2: Characterized by a double bond at positions 27-28.
Brevetoxin-3: Contains a hydroxyl group at position 43.
These compounds share a common polyether backbone but differ in their specific functional groups and structural arrangements, leading to variations in their biological activity and toxicity.
Propiedades
IUPAC Name |
14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,39-dien-12-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H74O13/c1-25-12-15-52-35-20-38-47(6,61-44(25)35)22-36-31(56-38)16-26(2)43-29(54-36)11-14-46(5)39(58-43)21-40-48(7,62-46)23-42-45(4,60-40)13-9-10-28-32(57-42)17-34-33(53-28)19-41-49(8,59-34)37(51)18-30(55-41)27(3)24-50/h9-10,12,15,25-44,50-51H,11,13-14,16-24H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTDWUWMLOEFSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C(O2)CC4C(O3)C(C=CO4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)C(C)CO)O)C)C)(OC6(CC5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H74O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
871.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


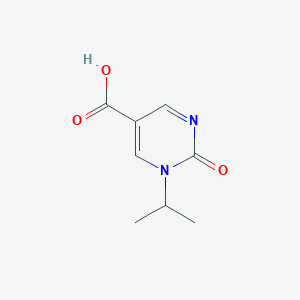
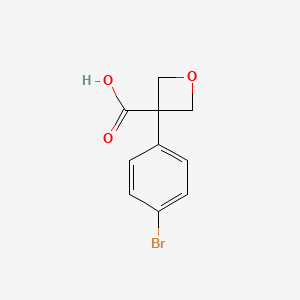
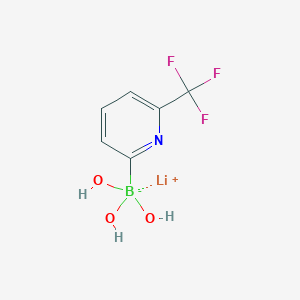
![Ethyl 2-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B3027812.png)
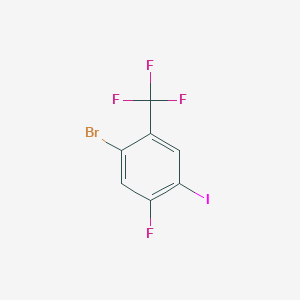
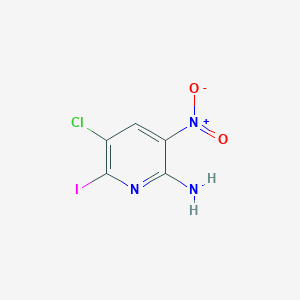
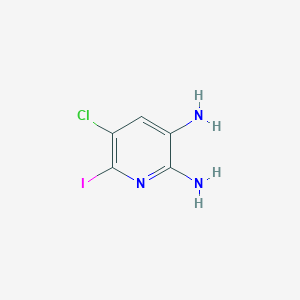

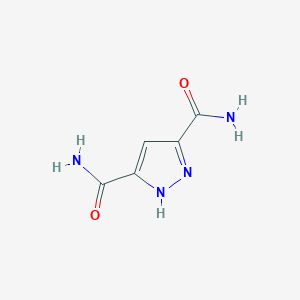
![2-[3-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3027825.png)
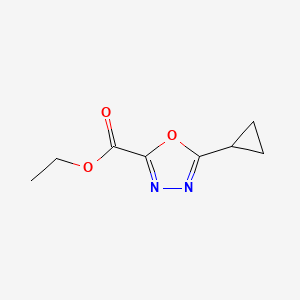
![[4-(2-Methoxyethoxy)-3-(trifluoromethyl)phenyl]methanamine](/img/structure/B3027828.png)
